molecular formula C15H12ClN3O2S B2815803 (4-Chlorophenyl)-N-(((phenylamino)carbonylamino)thioxomethyl)formamide CAS No. 1024522-97-1

(4-Chlorophenyl)-N-(((phenylamino)carbonylamino)thioxomethyl)formamide

Cat. No. B2815803
CAS RN: 1024522-97-1
M. Wt: 333.79
InChI Key: BXHVMOMSCBXZQI-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-N-(((phenylamino)carbonylamino)thioxomethyl)formamide, also known as 4CP-NPCAT, is a chemical compound that has been studied for its potential applications in laboratory experiments and scientific research. It is a synthetic molecule composed of a chlorophenyl group, an aminothioxomethyl group, and a formamide group. 4CP-NPCAT has been studied for its ability to act as a substrate for enzymes, its biochemical and physiological effects, and its potential applications in research.

Scientific Research Applications

Chemical Synthesis and Reactivity

One area of scientific research involving (4-Chlorophenyl)-N-(((phenylamino)carbonylamino)thioxomethyl)formamide relates to its role in the synthesis of complex organic compounds. Studies have demonstrated its utility in creating a variety of heterocyclic compounds, including pyrazolo[3,4-b]pyridines and quinazolinones, which are of interest due to their diverse biological activities. For instance, Quiroga et al. (1999) explored the preparation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines from 3-amino-5-arylpyrazoles and α-cyanochalcones, revealing insights into the tautomeric structures and hydrogen bonding in such systems (Quiroga et al., 1999). Additionally, Mohebat et al. (2015) described a facile one-pot synthesis approach for substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones, highlighting the versatility of similar compounds in synthetic organic chemistry (Mohebat et al., 2015).

Photocatalytic Applications

Research has also been conducted on the photocatalytic properties of compounds structurally related to (4-Chlorophenyl)-N-(((phenylamino)carbonylamino)thioxomethyl)formamide. Jones et al. (2020) investigated the use of a novel mono-porphyrin for the photodegradation of chlorophenols, employing a partially modified polyacrylonitrile polymer as a support system. This study underscores the potential of related chemical frameworks in environmental remediation through photocatalytic degradation of pollutants (Jones et al., 2020).

Biological Activity and Antibacterial Properties

Another significant area of application is in the exploration of biological activities, including antibacterial properties. Although the direct study of (4-Chlorophenyl)-N-(((phenylamino)carbonylamino)thioxomethyl)formamide in this context may be limited, related compounds have been examined for their bioactive potentials. For example, the synthesis and evaluation of formamidines and their derivatives have shown a range of biological activities, from acaricidal and insecticidal to potential antibacterial effects. Hollingworth's review on formamidines highlights the novel biological activities and mode of action of this group of compounds, suggesting areas for further investigation in related chemical entities (Hollingworth, 1976).

properties

IUPAC Name

4-chloro-N-(phenylcarbamoylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-11-8-6-10(7-9-11)13(20)18-15(22)19-14(21)17-12-4-2-1-3-5-12/h1-9H,(H3,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHVMOMSCBXZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)-N-(((phenylamino)carbonylamino)thioxomethyl)formamide

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